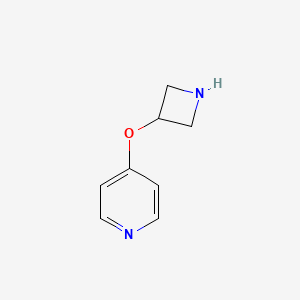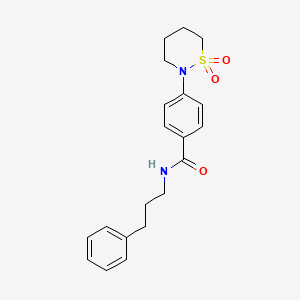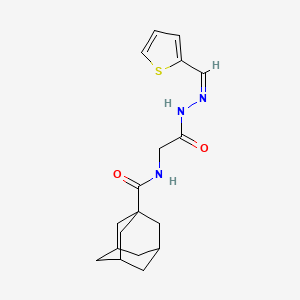
(3r,5r,7r)-N-(2-oxo-2-((Z)-2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would include the IUPAC name, common names, and structural formula.
Synthesis Analysis
This would cover the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve looking at the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would include the types of reactions the compound undergoes, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would cover properties like melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : Research has focused on the synthesis of adamantane derivatives, including those with complex substituents, demonstrating methods for achieving high yields under mild conditions. For example, adamantane derivatives have been synthesized with yields of 72–87% by reacting amines from the adamantane series with ethyl chlorooxoacetate and oxalyl chloride (D’yachenko, Burmistrov, & Butov, 2019).
- Characterization of Adamantane Derivatives : Detailed characterizations of adamantane derivatives have been reported, including their chemical structures and properties. For instance, adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and characterized using crystallography and quantum theory, providing insights into their non-covalent interactions (El-Emam et al., 2020).
Materials Science Applications
- Polymer Synthesis and Properties : New polyamides incorporating adamantane moieties have been developed, highlighting their solubility in common solvents and remarkable thermal stability. Such polymers are synthesized through direct polycondensation and exhibit medium to high molecular weights, with potential applications in advanced materials (Chern, Shiue, & Kao, 1998).
Medicinal Chemistry Applications
- Antimicrobial and Antiviral Potential : Novel adamantane derivatives have been explored for their broad-spectrum antibacterial and antifungal activities. For instance, N′-heteroarylidene-1-carbohydrazide derivatives have displayed potent antibacterial activity with minimal inhibitory concentrations, suggesting their potential as antimicrobial agents (Al-Wahaibi et al., 2020).
- Synthesis of Bioactive Molecules : The synthesis of benzimidazole-5(6)-carboxamide and related derivatives bearing the adamantane moiety has been reported, with potential implications in drug design and development. These compounds were synthesized through various chemical reactions, indicating the versatility of adamantane as a scaffold in medicinal chemistry (Soselia et al., 2020).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards.
Direcciones Futuras
This would involve looking at potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Propiedades
IUPAC Name |
N-[2-oxo-2-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-16(21-20-10-15-2-1-3-24-15)11-19-17(23)18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,10,12-14H,4-9,11H2,(H,19,23)(H,21,22)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBIYQFOOKFXJQ-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(2-oxo-2-((Z)-2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

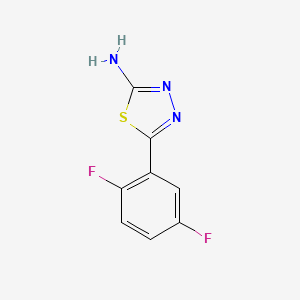
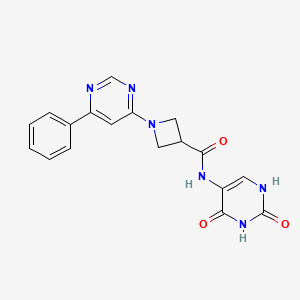
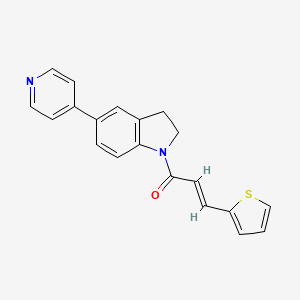
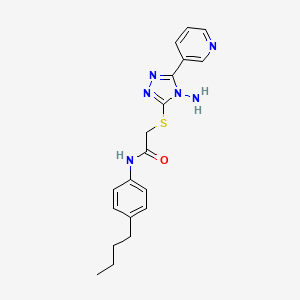
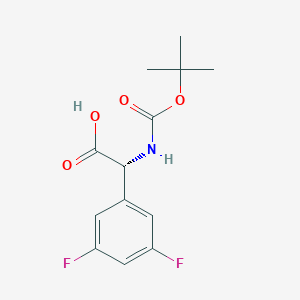
![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)
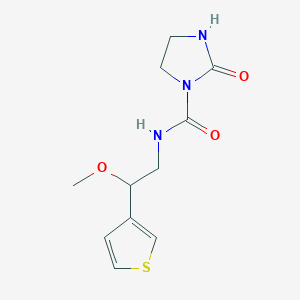
![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)
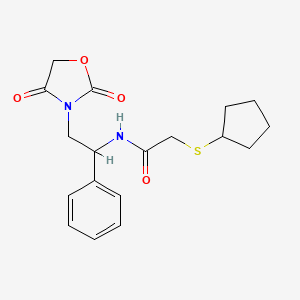
![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)
methyl]morpholine](/img/structure/B2675702.png)
